![molecular formula C22H15F3N4O2 B2506761 N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide CAS No. 941927-59-9](/img/structure/B2506761.png)

N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

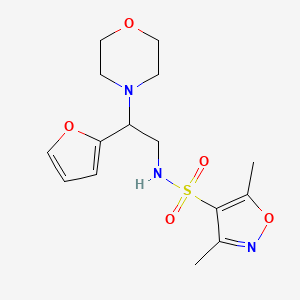

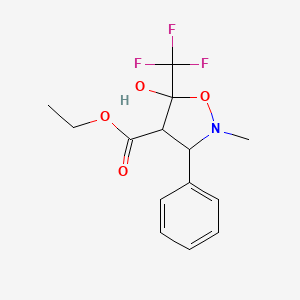

The compound N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide is a heterocyclic compound that likely exhibits biological activity due to its structural features, which include a pyrido[2,3-d]pyrimidin-3(4H)-one moiety and a trifluoromethyl benzamide group. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds that can help infer the properties and potential activities of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves multi-step reactions that may include condensation, cyclization, and functional group transformations. For instance, the synthesis of antipyrine derivatives with benzamide groups has been reported to yield good results and involves spectroscopic characterization . Similarly, the synthesis of pyridyl and pyrimidine benzamides, which are structurally related to the compound of interest, has been described, with the compounds showing activity in models of epilepsy and pain . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray diffraction and supported by density functional theory (DFT) calculations . These studies reveal that the solid-state structures are often stabilized by hydrogen bonding and π-interactions, which could also be relevant for the compound . The presence of a pyrido[2,3-d]pyrimidin-3(4H)-one core is likely to influence the molecular conformation and intermolecular interactions of the compound.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups present. For example, the pyrimidine moiety can participate in nucleophilic substitution reactions, as seen in SAR studies on pyrimidine derivatives . The trifluoromethyl group could also affect the electronic properties of the benzamide moiety, potentially influencing its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds like the one are often characterized by their spectroscopic data (IR, NMR, UV-Vis, Mass) and by their solid-state behavior . Compounds with similar structures have been found to exhibit luminescence and aggregation-enhanced emission, which could also be expected for this compound. Additionally, the presence of a trifluoromethyl group could impart lipophilic character to the compound, potentially affecting its bioavailability and solubility .

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Discovery

Histone Deacetylase Inhibition

A compound similar in structure, described as an orally active histone deacetylase (HDAC) inhibitor, shows selective inhibition of HDACs 1-3 and 11. This inhibition blocks cancer cell proliferation and induces cell-cycle arrest and apoptosis, highlighting its promise as an anticancer drug (Zhou et al., 2008).

Antineoplastic Tyrosine Kinase Inhibition

Another related compound, flumatinib, is an antineoplastic tyrosine kinase inhibitor in Phase I clinical trials in China for treating chronic myelogenous leukemia (CML). It demonstrates significant antitumor activity, primarily metabolized by amide bond cleavage (Gong et al., 2010).

NF-kappaB and AP-1 Gene Expression Inhibition

Research into N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide (1) has shown that modifications at the pyrimidine portion can inhibit transcription mediated by NF-kappaB and AP-1 transcription factors, indicating potential for developing oral bioavailability (Palanki et al., 2000).

Organic Chemistry

Synthesis and Biological Activities of Pyrimidine Derivatives

The synthesis of various pyrimidine derivatives, including thieno[2,3-d]pyrimidines, has been explored for their antimicrobial and anti-inflammatory properties. These studies underscore the versatility of pyrimidine derivatives in chemical synthesis and their potential as bioactive molecules (Tolba et al., 2018).

Antifungal Activity of Pyrimidine Derivatives

New pyrimidine derivatives containing an amide moiety have demonstrated significant antifungal activities against various fungi, showcasing the potential of these compounds in developing antifungal agents (Wu et al., 2021).

Propriétés

IUPAC Name |

N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15F3N4O2/c1-13-27-19-17(6-4-12-26-19)21(31)29(13)15-10-8-14(9-11-15)28-20(30)16-5-2-3-7-18(16)22(23,24)25/h2-12H,1H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHQBXFRQKQLLMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-chloroquinolin-3-yl)methylidene]hydroxylamine](/img/no-structure.png)

![7-(4-chlorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2506680.png)

![6-ethyl 3-methyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2506681.png)

![6-chloro-N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]pyridine-3-sulfonamide](/img/structure/B2506682.png)

![6-(4-bromobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2506686.png)

![N-[Cyano(thiophen-3-yl)methyl]-2-(3,4-dihydro-2H-chromen-4-yl)acetamide](/img/structure/B2506691.png)

![(5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B2506693.png)

![3-(((4-(4-Fluorophenyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2506700.png)